molecular formula C7H7Cl2N3O2 B1404798 Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate CAS No. 1423757-79-2

Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate

Cat. No. B1404798
CAS RN: 1423757-79-2
M. Wt: 236.05 g/mol
InChI Key: ZYVWLVPPFQRKJO-UHFFFAOYSA-N
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Description

“Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate” is a chemical compound. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . It’s also used in organic synthesis, as a catalytic agent, petrochemical additive, and synthetic chemistry .


Synthesis Analysis

The synthesis of similar compounds involves a series of steps. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often involves heating to reflux for several hours .


Molecular Structure Analysis

The molecular structure of similar compounds is analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The chemical shift is displayed in δ (ppm), and TMS (tetramethylsilane) is taken as an internal standard .


Chemical Reactions Analysis

“this compound” may undergo various chemical reactions. For example, 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .

Scientific Research Applications

Antiviral Compounds

“Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate” is a key structural fragment of antiviral agents . The Dimroth rearrangement, a process involving the relocation of heteroatoms in heterocyclic systems, is used in the synthesis of condensed pyrimidines, which are structural analogs of antiviral compounds .

Anticancer Agents

Pyrimidine derivatives, including “this compound”, have been applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit anticancer activity .

Antioxidant Activity

Pyrimidine and its derivatives have been proven to exhibit antioxidant activity . This makes “this compound” a potential candidate for research in this field.

Antimicrobial Activity

“this compound” and its derivatives have shown antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.

Anti-inflammatory Activity

Research has shown that the triazole-pyrimidine hybrid, which includes “this compound”, exhibits anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.

Neuroprotection

The triazole-pyrimidine hybrid has also been studied for its neuroprotective activity on human microglia and neuronal cell models . This suggests potential applications in the treatment of neurodegenerative diseases.

Fluorous Synthesis of Disubstituted Pyrimidines

“this compound” reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines . This suggests potential applications in the field of synthetic chemistry.

Druglikeness and ADME-Tox Properties

Special attention has been given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . “this compound” could be a potential candidate for such research.

Future Directions

The future directions in the study of “Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate” and similar compounds could involve further exploration of their potential applications in various fields such as pharmaceuticals, especially considering their promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name

methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3O2/c1-10-5-3(8)4(6(13)14-2)11-7(9)12-5/h1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVWLVPPFQRKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1Cl)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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